molecular formula C7H8FNO2S B2555110 2,6-Dimethylpyridine-4-sulfonyl fluoride CAS No. 2219375-91-2

2,6-Dimethylpyridine-4-sulfonyl fluoride

Cat. No. B2555110
M. Wt: 189.2
InChI Key: VGWFONKJNWBXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylpyridine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2219375-91-2 . It has a molecular weight of 189.21 and its IUPAC name is 2,6-dimethylpyridine-4-sulfonyl fluoride . It is a powder in physical form .


Synthesis Analysis

While specific synthesis methods for 2,6-Dimethylpyridine-4-sulfonyl fluoride were not found, fluorosulfonyl radicals have been identified as a concise and efficient approach for producing sulfonyl fluorides . This method of direct fluorosulfonylation has emerged as an alternative to current methods .


Molecular Structure Analysis

The molecular formula of 2,6-Dimethylpyridine-4-sulfonyl fluoride is C7H8FNO2S . The Inchi Code for the compound is 1S/C7H8FNO2S/c1-5-3-7 (12 (8,10)11)4-6 (2)9-5/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

2,6-Dimethylpyridine-4-sulfonyl fluoride is a powder in physical form . It has a molecular weight of 189.21 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Radiopharmaceutical Development:

2,6-Dimethylpyridine-4-sulfonyl fluoride plays a significant role in the field of radiopharmaceuticals, particularly in PET (Positron Emission Tomography) chemistry. Its utility is evident in the nucleophilic incorporation of [(18)F]F(-) under aqueous conditions, advantageous for the development of complex biological pharmacophores. The compound's ability to be prepared in water at room temperature and its application in radiotracer purification highlight its potential in advancing PET imaging techniques and developing aqueous, room temperature (18)F labeling strategies (Inkster et al., 2012).

Polymer Science:

2,6-Dimethylpyridine-4-sulfonyl fluoride is instrumental in the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit excellent solubility, high glass transition temperatures, and exceptional thermal stability. They can be cast into transparent, flexible films with low dielectric constants and high transparency, making them suitable for various applications, including electronic and optical materials (Xiao-Ling Liu et al., 2013).

Fluorination Reactions:

The compound is a key player in the development of practical approaches for the in-situ generation of anhydrous fluoride salts, which are crucial in nucleophilic aromatic substitution (SNAr) reactions. This demonstrates its importance in organic synthesis, particularly in the transformation of electron-deficient aryl and heteroaryl chlorides as well as nitroarenes, expanding the toolkit available for synthetic chemists (Cismesia et al., 2017).

Synthesis of Sulfonyl Fluorides:

2,6-Dimethylpyridine-4-sulfonyl fluoride is pivotal in the synthesis of sulfonyl fluorides, which are valuable synthetic motifs with applications ranging from sulfur(VI) fluoride exchange-based "click chemistry" to the development of novel and efficient synthetic methods. This showcases its versatility in organic synthesis and its potential in developing new synthetic routes (Laudadio et al., 2019).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is toxic if swallowed and causes severe skin burns and eye damage . The precautionary statements associated with the compound include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 2,6-Dimethylpyridine-4-sulfonyl fluoride were not found, there are concerns around the accumulation of trifluoroacetic acid (TFA) in the environment, which are accelerating unease in agrochemicals and pharmaceuticals regarding a future for fluorine and particularly substituents such as the ubiquitous -CF3 containing products .

properties

IUPAC Name

2,6-dimethylpyridine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-3-7(12(8,10)11)4-6(2)9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWFONKJNWBXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylpyridine-4-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.